Cas no 21404-90-0 (1H-Azepine-1-ethanamine,hexahydro-b,b-dimethyl-)

1H-Azepine-1-ethanamine,hexahydro-b,b-dimethyl- structure
21404-90-0 structure
Product Name:1H-Azepine-1-ethanamine,hexahydro-b,b-dimethyl-
CAS No:21404-90-0
MF:C10H22N2
MW:170.295082569122
CID:249691
PubChem ID:7536528
Update Time:2025-04-19

1H-Azepine-1-ethanamine,hexahydro-b,b-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-1-ethanamine,hexahydro-b,b-dimethyl-
    • 2-(azepan-1-yl)-2-methylpropan-1-amine
    • 2-AZEPAN-1-YL-2-METHYL-PROPYLAMINE
    • 2-azaperhydroepinyl-2-methylpropylamine
    • BB_SC-3409
    • FT-0691557
    • 3-Pyridinol, 6-methyl-2-(phenylazo)-
    • VS-09751
    • (2-Azepan-1-yl-2-methylpropyl)amine
    • DTXSID80428708
    • AKOS000185616
    • 21404-90-0
    • Inchi: 1S/C10H22N2/c1-10(2,9-11)12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3
    • InChI Key: XBFBRMREKVZFMP-UHFFFAOYSA-N
    • SMILES: N1(CCCCCC1)C(C)(C)CN

Computed Properties

  • Exact Mass: 170.17800
  • Monoisotopic Mass: 170.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.919
  • Boiling Point: 231.2°Cat760mmHg
  • Flash Point: 90.4°C
  • Refractive Index: 1.483
  • PSA: 29.26000
  • LogP: 2.23790
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